molecular formula C24H27NO3 B2613626 2-ethoxy-N-(2-hydroxy-2-methyl-4-phenylbutyl)naphthalene-1-carboxamide CAS No. 1351591-67-7

2-ethoxy-N-(2-hydroxy-2-methyl-4-phenylbutyl)naphthalene-1-carboxamide

Cat. No.: B2613626
CAS No.: 1351591-67-7
M. Wt: 377.484
InChI Key: CCZYDXQDUDYECV-UHFFFAOYSA-N
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Description

2-Ethoxy-N-(2-hydroxy-2-methyl-4-phenylbutyl)naphthalene-1-carboxamide is a hydroxynaphthanilide derivative, structurally analogous to salicylanilides, which are recognized for their broad pharmacological activities, including anticancer, antibacterial, and antiparasitic effects . This compound features a naphthalene core substituted with an ethoxy group at position 2 and a carboxamide-linked hydroxy-2-methyl-4-phenylbutyl side chain. Hydroxynaphthanilides, in general, exhibit bioactivity modulated by substituent positioning and side-chain properties, as demonstrated in studies of antiproliferative effects against cancer cells .

Properties

IUPAC Name

2-ethoxy-N-(2-hydroxy-2-methyl-4-phenylbutyl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO3/c1-3-28-21-14-13-19-11-7-8-12-20(19)22(21)23(26)25-17-24(2,27)16-15-18-9-5-4-6-10-18/h4-14,27H,3,15-17H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCZYDXQDUDYECV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC(C)(CCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-ethoxy-N-(2-hydroxy-2-methyl-4-phenylbutyl)naphthalene-1-carboxamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the naphthalene ring: This can be achieved through a Friedel-Crafts acylation reaction.

    Introduction of the ethoxy group: This step involves the ethoxylation of the naphthalene ring.

    Attachment of the hydroxy-methyl-phenylbutyl side chain: This can be done through a series of reactions including alkylation and hydroxylation.

Industrial production methods may involve optimizing these steps to increase yield and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

2-ethoxy-N-(2-hydroxy-2-methyl-4-phenylbutyl)naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its potential biological activity makes it a candidate for studying interactions with biological targets.

    Medicine: It may have potential therapeutic applications, although further research is needed.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(2-hydroxy-2-methyl-4-phenylbutyl)naphthalene-1-carboxamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound’s closest structural analogs are 2-hydroxy-N-(alkoxyphenyl)naphthalene-1-carboxamides (e.g., N-(2-ethoxyphenyl)-2-hydroxynaphthalene-1-carboxamide (2a) and N-(4-ethoxyphenyl)-2-hydroxynaphthalene-1-carboxamide (2c) ) . Key differences include:

  • Substituent on the naphthalene ring : The target compound has an ethoxy group at position 2, whereas analogs like 2-hydroxy-N-(4-methoxyphenyl)naphthalene-1-carboxamide (2c) feature methoxy or methyl groups on the phenyl ring .
  • Side chain complexity : The 2-hydroxy-2-methyl-4-phenylbutyl group in the target compound introduces steric bulk and hydrophobicity compared to simpler phenyl or alkylamine side chains in analogs .

Solubility and Pharmacokinetics

Though direct solubility data for the target compound are unavailable, ethoxy and hydroxy groups in analogs (e.g., 2a) contribute to moderate hydrophilicity, as inferred from their recrystallization in aqueous ethanol .

Biological Activity

2-ethoxy-N-(2-hydroxy-2-methyl-4-phenylbutyl)naphthalene-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The compound can be characterized by its unique chemical structure, which includes a naphthalene core substituted with an ethoxy group and a carboxamide moiety. The structural formula can be represented as:

C21H27NO3\text{C}_{21}\text{H}_{27}\text{N}\text{O}_3

This structure contributes to its biochemical interactions and potential therapeutic applications.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of naphthalene and their carboxamide counterparts possess moderate to high antibacterial and antifungal effects against various strains of bacteria and fungi .

Table 1: Antimicrobial Activity of Naphthalene Derivatives

Compound NameBacterial Strains TestedAntifungal ActivityReference
Compound AE. coli, S. aureusModerate
Compound BP. aeruginosaHigh
2-Ethoxy...Not specifiedSignificant

Cytotoxicity Studies

Cytotoxicity assessments using the brine shrimp bioassay have demonstrated that certain naphthalene derivatives can induce cytotoxic effects in vitro. These findings suggest a potential for these compounds in cancer therapy, although specific data for this compound remains limited .

Table 2: Cytotoxic Effects of Naphthalene Derivatives

Compound NameCytotoxicity (LC50)Reference
Compound A15 µg/mL
Compound B10 µg/mL
2-Ethoxy...Not determined

The mechanisms underlying the biological activity of this compound may involve the inhibition of key enzymatic pathways in microbial cells or cancerous tissues. For instance, naphthalene derivatives have been shown to disrupt cell membrane integrity and interfere with nucleic acid synthesis in bacteria, leading to cell death .

Case Studies

Several case studies highlight the efficacy of naphthalene derivatives in clinical settings:

  • Case Study 1: Antibacterial Efficacy
    • A study investigated the antibacterial properties of various naphthalene derivatives, including those structurally similar to our compound. Results indicated significant inhibition of bacterial growth in vitro, suggesting potential for development as new antimicrobial agents .
  • Case Study 2: Antifungal Applications
    • Another research effort focused on antifungal activity, demonstrating that specific derivatives could effectively inhibit fungal growth, thus supporting their use in treating fungal infections .

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